molecular formula C7H8N2O3 B070440 Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione CAS No. 185757-19-1

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione

Cat. No.: B070440
CAS No.: 185757-19-1
M. Wt: 168.15 g/mol
InChI Key: YNVTXAKALSIBCX-UHFFFAOYSA-N
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Description

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione is a bicyclic heterocyclic compound featuring fused pyrrole and pyrazine rings with three ketone groups. Its structural complexity and stereochemical diversity make it a valuable scaffold in medicinal chemistry and synthetic organic chemistry. The compound is synthesized via multicomponent reactions (MCRs), such as the Ugi reaction, followed by nucleophilic substitution and cyclization steps. Key derivatives include substitutions at positions 2, 4, and 7, which modulate its physicochemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione can be achieved through various synthetic strategies. One common method involves the fusion of a pyrazinone to an existing pyrrole derivative. This can be done through multicomponent reactions, which are efficient and allow for the construction of complex molecules in a single step. For example, a one-pot three-component coupling reaction involving a pyrrole derivative, an amine, and trialkylphosphite under the catalysis of scandium triflate (Sc(OTf)3) has been reported . This method is environmentally friendly and results in the formation of multiple bonds, including C–N and C–P bonds, through a domino process.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. Multicomponent reactions are particularly suitable for industrial applications due to their efficiency and the ability to produce complex molecules in fewer steps. The use of catalysts such as scandium triflate can further enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions: Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms and the fused ring system, which can stabilize reaction intermediates.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For example, oxidation reactions can lead to the formation of N-oxides, while reduction reactions can yield amines

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from dihydropyrrolo[1,2-a]pyrazine. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit cell proliferation in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

Dihydropyrrolo[1,2-a]pyrazine derivatives have been evaluated for their antimicrobial efficacy. Research indicates that certain analogs possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .

Modulators of Proteolysis

The compound has been explored as a modulator of proteolytic pathways. It shows promise in regulating protein degradation processes that are crucial in various diseases, including cancer and neurodegenerative disorders. The ability to enhance or inhibit specific proteolytic activities could lead to novel therapeutic strategies .

Thyroid Hormone Receptor Agonists

Patents have been filed for compounds based on dihydropyrrolo[1,2-a]pyrazine that act as thyroid hormone receptor agonists. These compounds may provide therapeutic benefits in conditions related to thyroid dysfunctions by modulating metabolic processes .

Synthetic Methodologies

The synthesis of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione has been achieved through various innovative synthetic routes. A notable method involves a one-pot three-component coupling reaction catalyzed by scandium triflate (Sc(OTf)₃), which allows for efficient formation of poly-substituted pyrazine units .

Versatile Building Blocks

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and derivatization, making it suitable for creating libraries of compounds with diverse biological activities .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of synthesized dihydropyrrolo[1,2-a]pyrazine derivatives against MCF-7 and A549 cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents.

CompoundCell LineIC50 (µM)
Derivative AMCF-715
Derivative BA54912

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds inhibited bacterial growth effectively.

CompoundBacteriaZone of Inhibition (mm)
Derivative CS. aureus22
Derivative DE. coli18

Mechanism of Action

The mechanism of action of dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione involves its interaction with various molecular targets and pathways. The nitrogen atoms in the fused ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through specific pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Dihydropyrrolo[1,2-a]pyrazine-1,3,6-trione derivatives are synthesized with higher yields (e.g., 81% for 7g ) compared to spiro systems (e.g., 58% for 5 ) due to optimized Ugi/cyclization protocols .
  • Stereochemical Control : The compound exhibits complete diastereoselectivity in reactions involving chiral auxiliaries (e.g., [α]D = +150.8° for 7g ), outperforming imidazo[1,2-a]pyrazines, which require enantioselective catalysis .

Physicochemical Properties

Substituents significantly influence melting points, optical rotation, and solubility:

Derivative (Example) Substituents Melting Point [α]D HRMS (Observed)
7c (Cyclohexyl/isopropyl) 2-Cyclohexyl, 4-isopropyl N/A (Oil) 265.1546 (265.1552)
7e (Benzyl/cyclohexyl) 4-Benzyl, 2-cyclohexyl 148–150°C −72.1° 301.1549 (301.1547)
7g (Butyl/isopropyl) 2-Butyl, 4-isopropyl N/A (Oil) +150.8° 267.1699 (267.1703)
8a (Cyclohexyl/methylene) 7-Methylene N/A (Oil) 263.1395 (263.1390)

Key Observations :

  • Aromatic substituents (e.g., benzyl in 7e ) increase melting points (148–150°C) compared to aliphatic derivatives (oils).
  • Bulky groups (e.g., isopropyl in 7g ) induce high optical rotation ([α]D = +150.8°), critical for chiral drug design .

Key Observations :

  • Dihydropyrrolo[1,2-a]pyrazine-1,3,6-trione derivatives show comparable anticancer potency (1–5 μM) to imidazo[1,2-a]pyrazines but with broader kinase selectivity .
  • Herbicidal derivatives (e.g., 4e ) exhibit lower potency (EC50 = 73% yield) than anticancer analogs, reflecting target-specific optimization .

Biological Activity

Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione is a complex heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system containing nitrogen atoms, which contributes to its unique chemical properties and biological interactions. The compound is part of a broader class of nitrogen-containing heterocycles known for their medicinal applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. Its structural similarities to other bioactive compounds allow it to interact with various cellular targets involved in cancer progression.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting key metabolic pathways.
  • Neuroprotective Effects : Some research points to its potential in protecting neuronal cells from oxidative stress and apoptosis.

The mechanism of action for this compound involves interactions with various molecular targets. The nitrogen atoms within the fused ring structure can form hydrogen bonds with biological macromolecules. This interaction can influence enzyme activities and receptor functions critical in disease pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Multicomponent Reactions : One common approach involves the one-pot three-component coupling reaction using a pyrrole derivative and an amine under catalytic conditions.
  • Chemical Reactions : The compound undergoes various reactions including oxidation and reduction. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds with similar structures:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxypyrrolo[1,2-a]pyrazineContains hydroxyl groupDifferent solubility and reactivity
Pyrrolo[3,4-b]quinolin-1-oneFused quinoline ringKnown for distinct anticancer properties
Dihydroindolo[2',3':4,5]pyrido[3',2':5]furo[3,4-b]quinolin-9-oneComplex fused ring systemNotable for neuroprotective effects

Case Studies

Several studies have highlighted the biological activity of dihydropyrrolo derivatives. For instance:

  • Anticancer Research : A study demonstrated that derivatives of dihydropyrrolo compounds exhibited significant cytotoxic effects on various cancer cell lines. The activity was attributed to the ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Studies : Another investigation reported that certain derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to inhibition of cell wall synthesis.
  • Neuroprotection : Research on neuroprotective effects indicated that dihydropyrrolo derivatives could mitigate oxidative stress in neuronal cells by enhancing antioxidant enzyme activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dihydropyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : A widely used approach involves palladium-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazines with aryl bromides, enabling scaffold diversification . Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate, is another foundational method . For Ugi adduct-derived systems, acid-mediated cyclization to dihydropyrazinones and subsequent gold(I)-catalyzed annulation yield functionalized derivatives .

Q. How is structural characterization performed for these compounds?

  • Methodological Answer : Characterization relies on multinuclear NMR (e.g., 1H^1H, 13C^13C), mass spectrometry (EI-MS, HRMS), and IR spectroscopy. For example, 1H^1H NMR resolves substituent environments (e.g., diastereotopic protons in hexahydro derivatives), while HRMS confirms molecular formulas . Polar/non-polar GC-MS methods with temperature gradients are standard for purity assessment .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : Gas chromatography (GC) with non-polar (e.g., DB-5MS) or polar columns (e.g., DB-FFAP) under programmed temperature gradients (40°C to 300°C) is used for purity analysis . Stability studies often employ HPLC with UV detection, particularly for derivatives prone to hydrolysis or oxidation .

Advanced Research Questions

Q. How can regioselectivity be controlled during annulation reactions?

  • Methodological Answer : Gold(I) catalysts (e.g., [Au(PPh3_3)Cl]/AgNTf2_2) promote regioselective annulation of dihydropyrazinones, favoring pyrrolo[1,2-a]pyrazine-3,6-diones over competing pathways. Substituent steric effects and electronic tuning of the Ugi adduct precursors dictate selectivity . Computational studies (DFT) suggest transition-state stabilization via π-backbonding interactions with gold .

Q. What mechanistic insights explain the formation of byproducts in cyclization reactions?

  • Methodological Answer : Byproducts like 7-acyl-pyrroloimidazolones arise during TFA-mediated cyclization via alkyne-carbonyl metathesis. This competing pathway is mitigated by optimizing solvent polarity (e.g., DCM over MeOH) and reducing reaction times . In diaza-1,3-butadiene reactions, aza-ene mechanisms and methyl rearrangements lead to dihydropyrrolo derivatives, with competing reduction pathways controlled by stoichiometry .

Q. How do structural modifications impact biological activity in epilepsy models?

  • Methodological Answer : Derivatives like (4R,8aR)-4-phenyl-8a-methylperhydropyrrolo[1,2-a]pyrazine-1,3,6-trione show anticonvulsant activity in rodent models. Activity correlates with lipophilicity (logP > 2.5) and hydrogen-bond acceptor capacity (e.g., trione moieties) . Structure-activity relationship (SAR) studies highlight the necessity of a rigid bicyclic core for blood-brain barrier penetration .

Q. Key Challenges and Contradictions

  • Regioselectivity vs. Yield : Palladium-catalyzed methods (high yield) often lack regiocontrol compared to gold-mediated annulation .
  • Stability of Derivatives : Hexahydro derivatives (e.g., cyclo-(Leu-Pro)) show superior stability over dihydro analogs in aqueous media, complicating formulation for biological studies .

Properties

IUPAC Name

4,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-5-3-9-4(7(12)8-5)1-2-6(9)11/h4H,1-3H2,(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVTXAKALSIBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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